molecular formula C10H9N3O B14626252 1,2,4-Triazine, 5-methoxy-3-phenyl- CAS No. 54637-91-1

1,2,4-Triazine, 5-methoxy-3-phenyl-

Cat. No.: B14626252
CAS No.: 54637-91-1
M. Wt: 187.20 g/mol
InChI Key: LUASTEKDLZEWJH-UHFFFAOYSA-N
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Description

1,2,4-Triazine, 5-methoxy-3-phenyl- is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1,2,4-triazine, 5-methoxy-3-phenyl- typically involves the condensation reaction between α-imino esters and isonitrosoacetophenone hydrazones . This method is favored due to the availability of the starting materials and the efficiency of the reaction. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the Suzuki coupling reaction is commonly employed. This method involves the reaction of methoxyphenylboronic acid with cyanuric chloride in the presence of a palladium catalyst supported on magnetic silicon dioxide . The reaction is carried out in an alkaline medium, and the product is purified through recrystallization and drying.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazine, 5-methoxy-3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium azide and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted triazines, which can have different functional groups attached to the triazine ring, enhancing their chemical and biological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazine, 5-methoxy-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

54637-91-1

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

5-methoxy-3-phenyl-1,2,4-triazine

InChI

InChI=1S/C10H9N3O/c1-14-9-7-11-13-10(12-9)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

LUASTEKDLZEWJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=NC(=N1)C2=CC=CC=C2

Origin of Product

United States

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